Ethyl 5,5-dimethyl-3-oxohexanoate
Overview
Description
Ethyl 5,5-dimethyl-3-oxohexanoate is a chemical compound with the molecular formula C10H18O3 . It has an average mass of 186.248 Da and a monoisotopic mass of 186.125595 Da .
Synthesis Analysis
The synthesis of Ethyl 5,5-dimethyl-3-oxohexanoate involves several steps. One method involves the reaction of 4,4-dimethylpentanone with sodium hydride in tetrahydrofuran, followed by the addition of diethyl carbonate . The reaction medium is heated at reflux for 5 hours, cooled, and hydrolyzed with distilled water. The tetrahydrofuran is then evaporated, and the residue is extracted with ethyl acetate .Molecular Structure Analysis
The molecular structure of Ethyl 5,5-dimethyl-3-oxohexanoate consists of 10 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 213.5±8.0 °C at 760 mmHg, and a molar refractivity of 50.1±0.3 cm3 .Physical And Chemical Properties Analysis
Ethyl 5,5-dimethyl-3-oxohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 213.5±8.0 °C at 760 mmHg, and a flash point of 81.4±18.5 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its LogP value is 2.48 .Scientific Research Applications
Synthesis and Catalysis
Ethyl 5,5-dimethyl-3-oxohexanoate has been a subject of interest in the field of organic synthesis and catalysis. Research has explored its role in the formation of γ-Keto esters and the synthesis of other complex organic compounds. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) investigated the formation of γ-Keto esters, such as Methyl 5,5‐Dimethyl‐4‐Oxohexanoate, from β-Keto esters, highlighting the compound's utility in organic synthesis (Ronsheim, Hilgenkamp, & Zercher, 2003).
Pharmaceutical Intermediates
In the pharmaceutical sector, Ethyl 5,5-dimethyl-3-oxohexanoate plays a significant role as an intermediate in the synthesis of statins, which are crucial for cholesterol management. Tararov, König, and Börner (2006) described the synthesis and hydrogenation of Ethyl 5,5-dimethyl-3-oxohexanoate as a precursor in statin production (Tararov, König, & Börner, 2006).
Bioreduction Studies
Ethyl 5,5-dimethyl-3-oxohexanoate has also been investigated in bioreduction studies. Ramos et al. (2011) conducted research on the bioreduction of ethyl 3-oxohexanoate, a related compound, to ethyl (R)-3-hydroxyhexanoate using various microorganism strains. This research highlights the potential of using biological systems for the reduction of similar keto esters (Ramos et al., 2011).
Reaction Mechanisms and Synthesis
Additional studies have focused on the reaction mechanisms involving Ethyl 5,5-dimethyl-3-oxohexanoate or related compounds. For example, Sato, Kurihara, and Inoue (1967) investigated the reaction of aliphatic ketones with α-cyano-α, β-unsaturated acid derivatives, which are closely related to Ethyl 5,5-dimethyl-3-oxohexanoate, shedding light on potential reaction pathways and synthesis methods (Sato, Kurihara, & Inoue, 1967).
Molecular Spectroscopy
Moreover, Vogt et al. (2013) studied two polymorphic forms of a compound structurally similar to Ethyl 5,5-dimethyl-3-oxohexanoate, using spectroscopic and diffractometric techniques. Their work contributes to the understanding of polymorphism in compounds related to Ethyl 5,5-dimethyl-3-oxohexanoate, which is crucial for the development of pharmaceutical and chemical products (Vogt et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 5,5-dimethyl-3-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBDWJORUZWRDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281353 | |
Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5,5-dimethyl-3-oxohexanoate | |
CAS RN |
5435-91-6 | |
Record name | 5435-91-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21378 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 5,5-dimethyl-3-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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